![molecular formula C23H23N5O4S B2920830 N1-(3,4-dimethoxyphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 895792-42-4](/img/structure/B2920830.png)
N1-(3,4-dimethoxyphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
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Overview
Description
N1-(3,4-dimethoxyphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H23N5O4S and its molecular weight is 465.53. The purity is usually 95%.
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Scientific Research Applications
Thiazole and Triazole Derivatives
Antiallergy Agents : N-(4-substituted-thiazolyl)oxamic acid derivatives have been synthesized and shown significant antiallergy activity, outperforming disodium cromoglycate in rat PCA models. This suggests potential for these derivatives in developing antiallergy medications (Hargrave et al., 1983).
Anticancer and HIF-1α Inhibition : Ursolic acid derivatives containing oxadiazole, triazolone, and piperazine moieties have been designed and evaluated for their ability to inhibit HIF-1α, a key factor in cancer progression. Notably, compound 11b showed promise in inhibiting HIF-1α transcriptional activity under hypoxic conditions, suggesting a pathway for anticancer drug development (Chi et al., 2017).
Photoreactions and Singlet Oxygen : The photooxidation of 2-(4-thiazolyl)-1H-benzimidazole has been studied, highlighting the potential for thiazole derivatives in photochemical reactions and possibly in designing photodynamic therapy agents (Mahran et al., 1983).
Metal-Induced Tautomerization : Research on oxazole and thiazole molecules has revealed their transformation into carbene tautomers when coordinated to metals like manganese and gold. This tautomerization process highlights potential applications in catalysis and the synthesis of metal-organic frameworks (Ruiz & Perandones, 2009).
Antioxidant and Anticancer Agents : Thiazolo[3,2-b]-1,2,4-triazoles have been investigated for their protective effects against ethanol-induced oxidative stress, showcasing their potential as antioxidant and possibly anticancer agents (Aktay et al., 2005).
Mechanism of Action
Target of Action
The compound, also known as N1-(3,4-dimethoxyphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide, is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects
Mode of Action
It is known that the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold can make specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ function.
Biochemical Pathways
Given the diverse pharmacological activities of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives , it can be inferred that this compound may affect multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold , suggesting that similar studies may have been conducted for this compound.
Result of Action
Given the diverse pharmacological activities of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives , it can be inferred that this compound may have multiple effects at the molecular and cellular levels.
properties
IUPAC Name |
N'-(3,4-dimethoxyphenyl)-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4S/c1-14-6-4-5-7-17(14)20-26-23-28(27-20)16(13-33-23)10-11-24-21(29)22(30)25-15-8-9-18(31-2)19(12-15)32-3/h4-9,12-13H,10-11H2,1-3H3,(H,24,29)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUGZPUGKOZSGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3,4-dimethoxyphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide |
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